(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-2-26-19-17(22-23-26)18(20-14-21-19)25-12-10-24(11-13-25)16(27)9-8-15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZVSYMOKUSGMW-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)/C=C\C4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound that exhibits significant potential in medicinal chemistry due to its diverse structural components. The presence of a triazolo-pyrimidine moiety, piperazine ring, and phenylpropene unit suggests a multifaceted biological activity profile. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several key structural elements that contribute to its biological activity:
- Triazolo-Pyrimidine Moiety : Known for various biological activities including anticancer and antimicrobial properties.
- Piperazine Ring : Often associated with central nervous system activity and has been implicated in various pharmacological effects.
- Phenylpropene Unit : This structure may enhance the compound's binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazolo-pyrimidine core through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Final modification to achieve the desired phenylpropene structure.
Each step requires optimization to maximize yield and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance:
- A related triazole derivative demonstrated significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in studies involving triazole derivatives .
- Targeting Specific Enzymes : Interaction studies suggest that these compounds may inhibit specific kinases or enzymes involved in tumor growth and survival.
Case Studies
Several studies have investigated the biological activity of similar compounds:
| Study | Compound | Biological Activity | IC50 Values |
|---|---|---|---|
| Triazole derivative | Cytotoxicity against MDA-MB-231 | 1.4 μM | |
| Triazole-thione | Cytotoxicity against HCT116 | 6.2 μM | |
| Piperazine derivative | Antimicrobial activity | Varies |
These studies highlight the potential of triazolo-pyrimidine derivatives as therapeutic agents.
Comparison with Similar Compounds
Core Heterocycle Modifications
The triazolo[4,5-d]pyrimidine core distinguishes this compound from analogs like pyrazolo[3,4-d]pyrimidines (e.g., compound 2 and 3 in ) . Key differences include:
- Electronic and steric profiles : The triazole ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyrazole-containing analogs.
- Stability : Pyrazolo[3,4-d]pyrimidines undergo isomerization under specific conditions (e.g., compound 7 → 6 in ) , whereas triazolo-pyrimidines may exhibit greater rigidity due to fused triazole stabilization.
Substituent Effects
Stereochemical Considerations
The (Z)-configuration of the propen-1-one group introduces chirality, a critical factor absent in non-stereospecific analogs (e.g., compounds 4–11 in ). Chirality can dictate enantioselective interactions with biological targets, as emphasized by Pasteur’s foundational work on molecular asymmetry .
Research Findings and Inferred Properties
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for (Z)-1-(4-(3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, and how can reaction yields be optimized?
The compound is synthesized via multi-step routes involving:
- Triazolopyrimidine core formation : Cyclization of precursor azides and alkynes under Cu(I)-catalyzed conditions (e.g., click chemistry) .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine group to the triazolopyrimidine core .
- Enone introduction : Condensation of ketones with phenylacetyl derivatives under basic conditions (e.g., Knoevenagel reaction) . Yield optimization requires precise stoichiometric control, inert atmospheres (N₂/Ar), and catalysts like Pd/C or CuI. Reaction monitoring via TLC or HPLC-MS is critical to minimize side products .
Q. How can the stereochemical configuration (Z/E) of the propenone moiety be confirmed experimentally?
- X-ray crystallography : Single-crystal diffraction using SHELX or PHENIX software resolves the spatial arrangement of the double bond .
- NMR spectroscopy : NOESY/ROESY experiments detect through-space correlations between the phenyl group and adjacent protons to confirm the (Z)-configuration .
- Computational modeling : Density Functional Theory (DFT) calculations of energy-minimized structures compared to experimental data .
Q. What preliminary assays are suitable for evaluating the compound’s biological activity?
- Kinase inhibition screening : Use fluorescence polarization assays against kinases (e.g., DDR1/p38) due to structural similarity to triazolopyrimidine inhibitors .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–100 µM .
- Solubility and stability : HPLC-based kinetic solubility tests in PBS/DMSO and metabolic stability assays in liver microsomes .
Advanced Research Questions
Q. How can contradictory results in biological activity across cell lines be resolved?
Contradictions may arise from off-target effects or differential expression of biological targets. Mitigation strategies include:
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for direct target binding affinity measurements .
- Proteomic profiling : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins in responsive vs. non-responsive cell lines .
- Structural analogs comparison : Test derivatives (e.g., ethyl vs. methyl substituents) to isolate structure-activity relationships (SAR) .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Autodock Vina or Schrödinger Suite models binding poses with kinases (e.g., triazolopyrimidine-binding pockets in DDR1) .
- MD simulations : GROMACS or AMBER simulations (100+ ns) assess binding stability and conformational changes .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with piperazine nitrogen) using MOE or Phase .
Q. How can synthetic impurities (>0.1%) be characterized and controlled during scale-up?
- LC-HRMS : Identify impurities via high-resolution mass spectrometry and isotopic patterns .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction intermediates in real time .
- Crystallization optimization : Use anti-solvent addition or temperature cycling to enhance purity (>99%) .
Methodological Challenges & Data Interpretation
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Validate target dependency by knocking out suspected kinases and measuring activity loss .
- Thermal Shift Assay (TSA) : Detect target stabilization upon compound binding via differential scanning fluorimetry .
- Metabolomics : LC-MS-based profiling of downstream metabolites to map affected pathways .
Q. How can SAR be systematically explored for this compound class?
- Parallel synthesis : Generate derivatives with variations in the triazolopyrimidine core (e.g., substituents at C3 or C7) and propenone moiety .
- Free-Wilson analysis : Quantify contributions of specific substituents to biological activity using multivariate regression .
- Crystallographic overlay : Compare X-ray structures of analogs to identify conserved binding motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
